3-(tert-Butylamino)acetylindole hydrochloride hydrate
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Overview
Description
3-(tert-Butylamino)acetylindole hydrochloride hydrate is a chemical compound with the molecular formula C14H19ClN2O. It is known for its unique structure, which includes an indole moiety and a tert-butylamino group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)acetylindole hydrochloride hydrate typically involves the reaction of indole derivatives with tert-butylamine under specific conditions. The process often includes steps such as:
Formation of the Indole Derivative: This can be achieved through various methods, including Fischer indole synthesis.
Reaction with tert-Butylamine: The indole derivative is then reacted with tert-butylamine in the presence of a suitable catalyst and solvent.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylamino)acetylindole hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(tert-Butylamino)acetylindole hydrochloride hydrate is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 3-(tert-Butylamino)acetylindole hydrochloride hydrate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butylamino)propylcarbamate hydrochloride
- 4-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-3H-indole-2-carbonitrile
Uniqueness
3-(tert-Butylamino)acetylindole hydrochloride hydrate is unique due to its specific indole structure and the presence of the tert-butylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
78907-16-1 |
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Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl-[2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-14(2,3)16-9-13(17)11-8-15-12-7-5-4-6-10(11)12;/h4-8,15-16H,9H2,1-3H3;1H |
InChI Key |
XZIWFQVPZRINAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH2+]CC(=O)C1=CNC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
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